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Abstract
Butidrine is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s.

[1] Structurally related to pronethalol and propranolol, it exhibits membrane-stabilizing activity

but no intrinsic sympathomimetic activity.[1] This technical guide provides a comprehensive

overview of Butidrine, including its chemical identity, physicochemical properties,

pharmacological profile, and the signaling pathways it modulates. Detailed experimental

protocols for its characterization and evaluation are also presented to support further research

and development.

Chemical Identity
IUPAC Name: 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol[1][2][3]

CAS Number: 7433-10-5[1][2][3]

Chemical Formula: C₁₆H₂₅NO[1][2][3]

Molar Mass: 247.38 g/mol [1][2][3]

Synonyms
Butidrine is also known by a variety of other names, including:

Butedrine[1][2]
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Butydrine[1][2]

Hydrobutamine[1][2][3]

Idrobutamine[1][2]

Betabloc[1][2][3]

Butidrate[1]

Recetan[1][2][3]

Butidrina[3]

Butidrinum[3]

CO 405[3]

Physicochemical Properties
A summary of the available physicochemical data for Butidrine is presented in Table 1. Due to

the limited availability of experimental data in recent literature, some values are predicted.

Table 1: Physicochemical Properties of Butidrine

Property Value Source

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Water Solubility Data not available

LogP Data not available

Pharmacological Profile
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Butidrine is a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂

adrenergic receptors.[1] This action prevents the binding of endogenous catecholamines like

epinephrine and norepinephrine, leading to a reduction in sympathetic nervous system activity.

In addition to its beta-blocking properties, Butidrine also possesses local anesthetic properties.

[1]

Potency and Affinity
Quantitative data on the binding affinity (Ki) and functional potency (IC₅₀) of Butidrine at

adrenergic receptors are not readily available in publicly accessible literature. Table 2 is

provided as a template for researchers to populate with experimentally determined values.

Table 2: Pharmacological Activity of Butidrine (Template)

Target Assay Parameter Value (nM)

β₁ Adrenergic

Receptor
Radioligand Binding Ki Data not available

Functional Assay IC₅₀ Data not available

β₂ Adrenergic

Receptor
Radioligand Binding Ki Data not available

Functional Assay IC₅₀ Data not available

Pharmacokinetic Properties
Detailed pharmacokinetic parameters for Butidrine in humans, such as bioavailability, plasma

protein binding, volume of distribution, elimination half-life, and routes of metabolism and

excretion, are not well-documented in recent scientific literature. Table 3 serves as a template

for compiling this information as it becomes available through experimental investigation.

Table 3: Pharmacokinetic Parameters of Butidrine (Template)
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Parameter Value

Bioavailability (%) Data not available

Plasma Protein Binding (%) Data not available

Volume of Distribution (L/kg) Data not available

Elimination Half-life (h) Data not available

Metabolism Data not available

Excretion Data not available

Signaling Pathways
As a beta-adrenergic antagonist, Butidrine modulates the canonical G-protein coupled

receptor (GPCR) signaling cascade. The binding of an agonist to a β-adrenergic receptor

typically activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This

enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second

messenger to activate protein kinase A (PKA), leading to the phosphorylation of various

downstream targets and a cellular response. By blocking the initial receptor activation,

Butidrine inhibits this entire cascade.
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Figure 1. Butidrine's mechanism of action on the β-adrenergic signaling pathway.
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Experimental Protocols
Due to the scarcity of published, detailed experimental procedures specifically for Butidrine,

this section provides established, representative protocols for the synthesis, characterization,

and pharmacological evaluation of beta-blockers, which can be adapted for the study of

Butidrine.

Synthesis of Butidrine (Conceptual Workflow)
A plausible synthetic route to Butidrine, based on common methods for preparing similar

arylethanolamines, is outlined below. This should be considered a conceptual workflow, and

optimization would be required.

2-Acetyl-5,6,7,8-
tetrahydronaphthalene

2-Bromoacetyl-5,6,7,8-
tetrahydronaphthalene

Bromination
(e.g., Br₂ in acetic acid) 2-(sec-Butylamino)acetyl-5,6,7,8-

tetrahydronaphthalene

Amination
(sec-Butylamine) Butidrine

Reduction
(e.g., NaBH₄)

Click to download full resolution via product page

Figure 2. Conceptual synthetic workflow for Butidrine.

Characterization Protocols
Objective: To confirm the chemical structure of synthesized Butidrine.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as

COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

Expected Signals (¹H NMR): Signals corresponding to the aromatic protons of the

tetrahydronaphthalene ring, the aliphatic protons of the tetralin and sec-butyl groups, the

methine proton of the ethanolamine backbone, and the hydroxyl and amine protons.

Expected Signals (¹³C NMR): Resonances for all 16 carbon atoms, including those in the

aromatic and aliphatic regions.
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Objective: To determine the molecular weight and fragmentation pattern of Butidrine, further

confirming its identity.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or

Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization -

ESI).

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The exact mass of

the protonated molecule [M+H]⁺ should be observed. Tandem mass spectrometry (MS/MS)

can be performed to obtain fragmentation data for structural confirmation.

Pharmacological Evaluation Protocols
Objective: To determine the binding affinity of Butidrine for β₁ and β₂ adrenergic receptors.

Materials:

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells

transfected with the human β₁ or β₂ adrenergic receptor).

A suitable radioligand (e.g., [³H]-dihydroalprenolol for β₂ receptors).

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

Butidrine stock solution and serial dilutions.

Non-specific binding control (e.g., a high concentration of a known antagonist like

propranolol).

Glass fiber filters and a cell harvester.

Scintillation cocktail and a scintillation counter.

Methodology:
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Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of Butidrine.

Allow the binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration through the glass fiber filters.

Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the concentration of Butidrine that inhibits 50% of the specific binding of the

radioligand (IC₅₀).

Calculate the Ki value using the Cheng-Prusoff equation.
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Figure 3. Workflow for a radioligand binding assay.

Objective: To determine the functional potency of Butidrine in inhibiting agonist-induced

cellular responses mediated by β-adrenergic receptors.

Materials:

Whole cells expressing the target receptor (e.g., HEK293 cells).

A known β-adrenergic agonist (e.g., isoproterenol).

Butidrine stock solution and serial dilutions.
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A method to measure the downstream signaling molecule (e.g., a cAMP assay kit).

Methodology:

Pre-incubate the cells with varying concentrations of Butidrine.

Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol at its EC₅₀

concentration).

After a defined incubation period, lyse the cells and measure the intracellular

concentration of the second messenger (e.g., cAMP).

Plot the agonist-induced response as a function of the Butidrine concentration.

Determine the concentration of Butidrine that inhibits 50% of the maximal agonist

response (IC₅₀).

Conclusion
Butidrine is a historically significant beta-blocker, though its detailed physicochemical and

pharmacological properties are not as extensively documented as those of more modern

counterparts. This guide consolidates the available information on its chemical identity and

provides a framework of standard experimental protocols for its further investigation. The

provided methodologies for synthesis, characterization, and pharmacological evaluation offer a

starting point for researchers aiming to fill the existing data gaps and better understand the

therapeutic potential and molecular mechanisms of Butidrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Butidrine - Wikipedia [en.wikipedia.org]

2. Butidrine [medbox.iiab.me]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15615911?utm_src=pdf-body
https://www.benchchem.com/product/b15615911?utm_src=pdf-body
https://www.benchchem.com/product/b15615911?utm_src=pdf-body
https://www.benchchem.com/product/b15615911?utm_src=pdf-body
https://www.benchchem.com/product/b15615911?utm_src=pdf-body
https://www.benchchem.com/product/b15615911?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Butidrine
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Butidrine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Butidrine | C16H25NO | CID 15177 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to Butidrine]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615911#butidrine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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